molecular formula C10H8FNO B13660497 3-Fluoro-5-methoxyisoquinoline

3-Fluoro-5-methoxyisoquinoline

Cat. No.: B13660497
M. Wt: 177.17 g/mol
InChI Key: AFSXVQQSDSQRID-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxyisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methoxyisoquinoline can be achieved through various methods. One common approach involves the direct introduction of fluorine onto the isoquinoline ring. This can be done using electrophilic fluorination reagents under controlled conditions. Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .

Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is prevalent.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-5-methoxyisoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methoxyisoquinoline involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

  • 5-Fluoroisoquinoline
  • 6-Fluoroisoquinoline
  • 8-Fluoroisoquinoline
  • 5,8-Difluoroisoquinoline

Comparison: 3-Fluoro-5-methoxyisoquinoline is unique due to the presence of both fluorine and methoxy groups on the isoquinoline ring. This dual substitution can enhance its biological activity and physical properties compared to other fluorinated isoquinolines. The methoxy group can increase the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

3-fluoro-5-methoxyisoquinoline

InChI

InChI=1S/C10H8FNO/c1-13-9-4-2-3-7-6-12-10(11)5-8(7)9/h2-6H,1H3

InChI Key

AFSXVQQSDSQRID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN=C(C=C21)F

Origin of Product

United States

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